MET Kinase Binding Affinity vs. Unsubstituted Benzamide
In a patent‑disclosed series of imidazo[1,2‑a]pyrimidine MET inhibitors, the 3‑chlorobenzamide derivative demonstrated a binding affinity (Kᵢ) of <100 nM against the MET kinase domain, whereas the corresponding unsubstituted benzamide (R = H) showed negligible inhibition at 1 µM [1]. The data indicate that the 3‑chloro substituent is critical for hinge‑region occupancy.
| Evidence Dimension | MET kinase domain binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ < 100 nM (3‑chloro substitution) |
| Comparator Or Baseline | Unsubstituted benzamide (R = H): < 20 % inhibition at 1 µM |
| Quantified Difference | > 10‑fold improvement in affinity conferred by 3‑chloro substitution |
| Conditions | Recombinant human MET kinase domain, ATP concentration = 10 µM, 25 °C, pH 7.4 |
Why This Matters
For procurement decisions targeting MET‑dependent cancer models, only the 3‑chloro variant is likely to achieve the requisite target engagement at pharmacologically relevant concentrations; the unsubstituted analog is effectively inactive.
- [1] US Patent Application 20090156617 A1, “Tyrosine kinase inhibitors.” Northrup AB, Merck & Co., Inc. Published 18 June 2009. Representative compound data in Table 1. View Source
